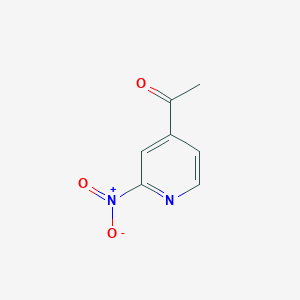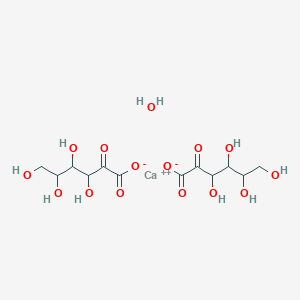
2-Amino-9-(3',5'-di-O-acetyl-2'-O-methyl-b-D-ribofuranosyl)-6-chloropurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is a synthetic compound that belongs to the class of purine analogs Purine analogs are compounds that mimic the structure of purines, which are essential components of nucleic acids (DNA and RNA)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and ribofuranosyl intermediates.
Glycosylation: The ribofuranosyl moiety is introduced to the purine base through a glycosylation reaction, often using a Lewis acid catalyst.
Acetylation: The hydroxyl groups on the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a base.
Methylation: The 2’-hydroxyl group is selectively methylated using methyl iodide and a strong base.
Chlorination: The purine ring is chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the amino group or the ribofuranosyl moiety.
Reduction: Reduction reactions may target the chlorinated purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified amino or ribofuranosyl groups.
Reduction: Reduced purine derivatives with altered electronic properties.
Substitution: Substituted purine analogs with diverse functional groups.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogs: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the reactivity of purine derivatives.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleic acid metabolism.
Cellular Studies: Used in studies of cellular uptake and metabolism of nucleosides.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its structural similarity to nucleosides.
Cancer Research: Investigated for its potential to inhibit cancer cell proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Biotechnology: Applied in the synthesis of modified nucleotides for biotechnological applications.
作用机制
The mechanism of action of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” involves its incorporation into nucleic acids or interaction with nucleic acid-processing enzymes. The compound may act as a chain terminator in DNA or RNA synthesis, or it may inhibit enzymes such as polymerases or kinases. The specific molecular targets and pathways depend on the structural modifications and the biological context.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: A simpler analog without the ribofuranosyl moiety.
9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.
2-Amino-9-(β-D-ribofuranosyl)purine: Similar but without the acetyl and methyl modifications.
Uniqueness
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetyl and methyl modifications enhance its stability and cellular uptake, while the chlorinated purine ring provides unique reactivity.
属性
分子式 |
C15H18ClN5O6 |
|---|---|
分子量 |
399.78 g/mol |
IUPAC 名称 |
[3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20) |
InChI 键 |
FAQUJDRYWBDRAM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12095763.png)

![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)

![1-[4-((2S)Pyrrolidin-2-YL)phenoxy]-3-fluoropropane](/img/structure/B12095801.png)


![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)


